molecular formula C19H15Cl2NO3 B8495802 methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate

methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate

Cat. No.: B8495802
M. Wt: 376.2 g/mol
InChI Key: AYCNZJLLJVVNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate is a complex organic compound that features a quinoline ring substituted with a 2,6-dichlorophenyl group and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate typically involves multiple steps, including halogenation, esterification, and coupling reactions. One common synthetic route starts with the halogenation of a suitable precursor to introduce the 2,6-dichlorophenyl group. This is followed by esterification to form the hydroxypropanoate ester. The final step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, to attach the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the halogenation and esterification steps, as well as the use of high-throughput screening to identify the most efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the quinoline ring can yield a dihydroquinoline derivative .

Scientific Research Applications

methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The 2,6-dichlorophenyl group can enhance the compound’s binding affinity to its targets, while the hydroxypropanoate ester can facilitate its uptake into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate is unique due to its combination of a quinoline ring and a hydroxypropanoate ester, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H15Cl2NO3

Molecular Weight

376.2 g/mol

IUPAC Name

methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate

InChI

InChI=1S/C19H15Cl2NO3/c1-25-19(24)17(23)10-11-5-7-15-12(9-11)6-8-16(22-15)18-13(20)3-2-4-14(18)21/h2-9,17,23H,10H2,1H3

InChI Key

AYCNZJLLJVVNGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[2-(2,6-dichlorophenyl)-6-quinolinyl]-2-hydroxy-2-propenoate 23 (0.38 g) in CH3OH (2 ml) is added, at 0° C., NaBH4 (36 mg). The solution is stirred for 5 h. A saturated solution of NaHCO3 and then, a solution of 1 N NaOH are added until pH=11. The aqueous phase is extracted with AcOEt (3×10 ml). The organic phases are washed with brine, dried over MgSO4 and concentrated. The residue is purified over silica gel using AcOEt/petroleum ether 30/70 then 35/65 as eluent to give methyl 3-[2-(2,6-dichlorophenyl)-6-quinolinyl]-2-hydroxypropanoate 55.
Name
methyl 3-[2-(2,6-dichlorophenyl)-6-quinolinyl]-2-hydroxy-2-propenoate
Quantity
0.38 g
Type
reactant
Reaction Step One
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Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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